4-chloro-N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide
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Overview
Description
4-chloro-N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C13H18ClNO2S. This compound is characterized by the presence of a chloro group, a methylcyclohexyl group, a nitro group, and a benzenesulfonamide moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide typically involves the nitration of 4-chloro-N-(4-methylcyclohexyl)benzenesulfonamide. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to rigorous purification steps, including recrystallization and chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro and sulfonamide groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-chloro-N-(4-methylcyclohexyl)-3-aminobenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide is utilized in several scientific research fields:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein binding due to its structural features.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide moiety can form hydrogen bonds with biological molecules, influencing their activity. The chloro and methylcyclohexyl groups contribute to the compound’s overall hydrophobicity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-methylcyclohexyl)benzenesulfonamide
- 4-chloro-N-(4-methylcyclohexyl)-3-nitrobenzamide
Uniqueness
4-chloro-N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide moiety, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in research and industry due to its versatile chemical properties.
Properties
IUPAC Name |
4-chloro-N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-9-2-4-10(5-3-9)15-21(19,20)11-6-7-12(14)13(8-11)16(17)18/h6-10,15H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVFIGILQFPNPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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